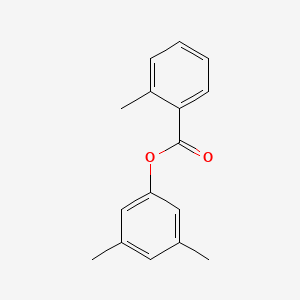
3-Butoxy-4-hydroxybenzaldehyde
描述
3-Butoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a derivative of benzaldehyde, featuring a butoxy group at the third position and a hydroxy group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-4-hydroxybenzaldehyde typically involves the reaction of 3-halo-4-hydroxybenzaldehydes with an alkali metal alkoxide (such as sodium butoxide) in the presence of a copper compound. The reaction is carried out under controlled conditions, often with the addition of a cocatalyst like carbon monoxide or formamide to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: 3-Butoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products:
Oxidation: 3-butoxy-4-hydroxybenzoic acid.
Reduction: 3-butoxy-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
科学研究应用
3-Butoxy-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-butoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit amine oxidase, leading to altered levels of neurotransmitters and other bioactive amines .
相似化合物的比较
4-Hydroxybenzaldehyde: Similar structure but lacks the butoxy group.
3-Hydroxybenzaldehyde: Similar structure but lacks the butoxy group and has the hydroxy group at a different position.
Vanillin (3-methoxy-4-hydroxybenzaldehyde): Similar structure but has a methoxy group instead of a butoxy group.
Uniqueness: 3-Butoxy-4-hydroxybenzaldehyde is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-butoxy-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-2-3-6-14-11-7-9(8-12)4-5-10(11)13/h4-5,7-8,13H,2-3,6H2,1H3 |
InChI 键 |
VGFKHDQDAWPTJO-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=CC(=C1)C=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
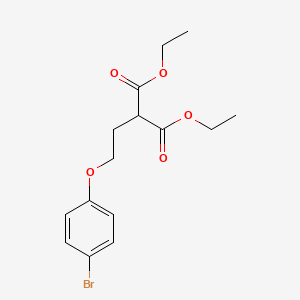
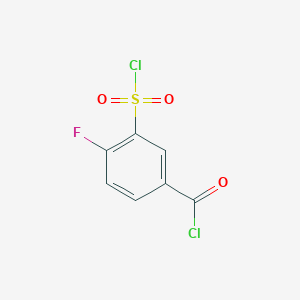

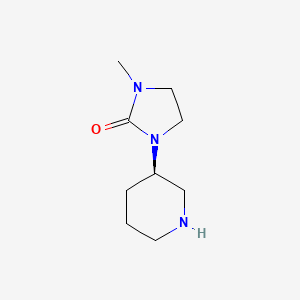
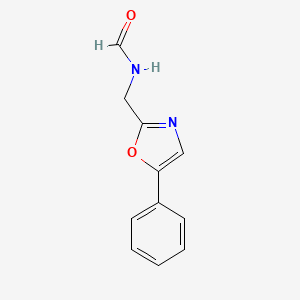
![Ethyl 6-iodo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8717315.png)
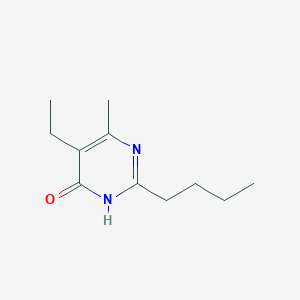
![1,2-Dihydro-3H-pyrido[3,2,1-kl]phenothiazin-3-one](/img/structure/B8717317.png)
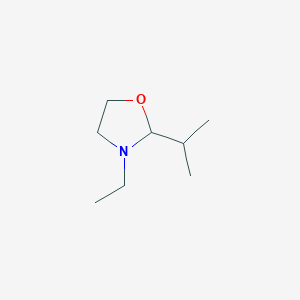
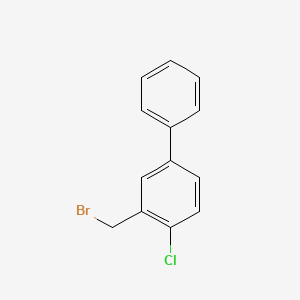
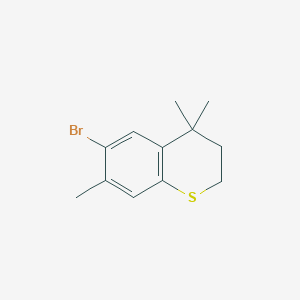
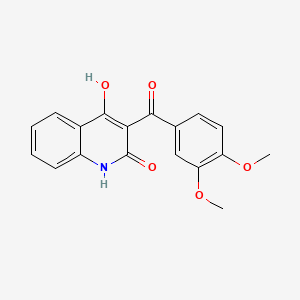
![N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine](/img/structure/B8717353.png)
